O-DesmethylMycophenolicAcidMethylEster-d3
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Overview
Description
O-Desmethyl Mycophenolic Acid Methyl Ester is a derivative of mycophenolic acid, a compound known for its immunosuppressive properties. It is used primarily in pharmaceutical research and development due to its high purity and specific biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester involves the esterification of O-Desmethyl Mycophenolic Acid. This process typically uses methanol and an acid catalyst under reflux conditions . The reaction is monitored using chromatographic techniques to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of O-Desmethyl Mycophenolic Acid Methyl Ester follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and consistency. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are used for the purification and validation of the final product .
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl Mycophenolic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
O-Desmethyl Mycophenolic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its role in inhibiting viral replication, particularly against influenza A virus.
Medicine: Explored for its potential as an immunosuppressive agent in organ transplantation.
Industry: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
O-Desmethyl Mycophenolic Acid Methyl Ester exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a reduction in the proliferation of B and T lymphocytes, thereby exerting immunosuppressive effects . Additionally, it activates the cellular Akt-mTOR-S6K pathway, which plays a role in its antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in organ transplantation.
Mycophenolic Acid Methyl Ester: Another ester derivative with similar biological activities.
Uniqueness
O-Desmethyl Mycophenolic Acid Methyl Ester is unique due to its specific esterification, which may confer different pharmacokinetic properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
methyl 6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUUVPMBJOPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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